Cyclo(RADfK)

Integrin Binding Affinity Negative Control

Cyclo(RADfK) is the irreplaceable negative control for αvβ3 integrin studies. Its single-alanine substitution (RGD→RAD) abolishes high-affinity binding while preserving peptide backbone structure—eliminating false positives that generic controls introduce. Mandatory for validating receptor-mediated uptake in Cyclo(-RGDfK)-drug conjugates, confirming tracer specificity in angiogenesis imaging, and distinguishing target-specific from non-specific effects in cell adhesion assays. Without this exact compound, integrin-targeting experimental conclusions lack scientific rigor. Available in research-grade purity with global shipping.

Molecular Formula C28H43N9O7
Molecular Weight 617.7 g/mol
Cat. No. B8068988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(RADfK)
Molecular FormulaC28H43N9O7
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21-/m0/s1
InChIKeySMFHXHGBDFBWOX-BWUHRYBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(RADfK) for Research: A Defined Cyclic Peptide and Selective αvβ3 Integrin Ligand


Cyclo(RADfK) is a cyclic pentapeptide belonging to the class of integrin ligands . It is a selective ligand for the α(v)β(3) integrin and is widely utilized in research related to neoangiogenesis [1]. Its primary and most critical application is as a validated negative control for the active RGD peptide, Cyclo(-RGDfK), due to its significantly reduced binding affinity for the αvβ3 integrin .

Why Substituting Cyclo(RADfK) with Other RGD Peptides Will Invalidate Experimental Controls


Cyclo(RADfK) cannot be generically substituted with other RGD-based peptides because its defining characteristic is a critical loss of function. While active peptides like Cyclo(-RGDfK) exhibit potent, low-nanomolar binding affinity for the αvβ3 integrin, Cyclo(RADfK) is engineered to have low affinity binding . This functional difference is the cornerstone of its application as a negative control. Using any peptide with residual or cross-reactive binding activity would introduce false positives and invalidate the control experiment, making precise identification and procurement of this specific compound essential for rigorous scientific validation .

Quantitative Evidence: Verifiable Performance Differentiation of Cyclo(RADfK) vs. Active RGD Comparators


Binding Affinity: >1,000-Fold Reduction in Potency for αvβ3 Integrin vs. Cyclo(-RGDfK)

The primary differentiation of Cyclo(RADfK) from its closest active analog, Cyclo(-RGDfK), is a profound loss of binding affinity for the αvβ3 integrin. Cyclo(-RGDfK) potently inhibits the αvβ3 integrin with an IC50 of 0.94 nM . In contrast, Cyclo(RADfK) is consistently described as having 'low affinity' or 'significantly lower binding affinity' for the same target [1]. This difference is due to the substitution of the critical glycine (Gly) residue with alanine (Ala) in the RGD motif, which disrupts the structural conformation required for high-affinity binding [2].

Integrin Binding Affinity Negative Control

In Vivo Imaging: Cyclo(RADfK) Shows No Specific Uptake in αvβ3-Expressing Lesions vs. Cyclo(-RGDfK)

In a head-to-head in vivo imaging study, the specificity of the RGD dimer 99mTc-IDA-D-[c(RGDfK)]2 was validated using its negative control analog, 99mTc-IDA-D-[c(RADfK)]2. SPECT/CT imaging of atherosclerotic mice showed strong signal from the active RGD peptide in plaque lesions, whereas the negative control peptide produced no specific signal in the same regions [1]. Ex vivo autoradiography confirmed this lack of specific binding, with clear plaque visualization from the RGD tracer and no signal from the RADfK tracer [2].

Molecular Imaging SPECT/CT Atherosclerosis

Functional Selectivity: Cyclo(RGDyK) Exhibits Significantly Higher αVβ3 Potency (IC50 = 20 nM) than the Low-Affinity Cyclo(RADfK)

A key differentiator between integrin-binding peptides is their potency. Cyclo(RGDyK) is reported as a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM . This level of activity is characteristic of an active RGD ligand. In stark contrast, Cyclo(RADfK) is engineered to be a low-affinity binder for the same target, making it suitable only as a negative control. This comparison highlights the functional divide within the class, where Cyclo(RADfK) is the tool for proving specificity, while Cyclo(RGDyK) is a tool for eliciting a biological response.

Integrin Inhibitor Potency

Validated Application Scenarios for Cyclo(RADfK) in Integrin-Targeted Research


Validation of Specificity in Integrin αvβ3-Targeted Drug Delivery Systems

Cyclo(RADfK) is the gold-standard negative control for RGD-based drug conjugates. Its use is essential to demonstrate that the enhanced cellular uptake or therapeutic efficacy of a Cyclo(-RGDfK)-drug conjugate is due to specific integrin αvβ3 binding. For example, a Cyclo(RADfK)-paclitaxel conjugate showed no increased uptake compared to the targeted Cyclo(-RGDfK) conjugate, confirming that the active RGD moiety is responsible for the targeting effect. Procurement of Cyclo(RADfK) is therefore mandatory for any study aiming to prove receptor-mediated delivery [1].

In Vivo Verification of Molecular Imaging Tracer Specificity for αvβ3

In the development of novel SPECT or PET tracers for imaging angiogenesis or integrin expression, a negative control is required to validate that the tracer signal originates from specific binding to the αvβ3 target. Cyclo(RADfK) is the established negative control peptide for this purpose. A study using 99mTc-IDA-D-[c(RGDfK)]2 for atherosclerosis imaging used 99mTc-IDA-D-[c(RADfK)]2 to prove that the observed plaque uptake was specific. Without this control, the imaging data cannot be interpreted with confidence, making Cyclo(RADfK) a required procurement for any such imaging study [2].

Negative Control for Cell Adhesion and Migration Assays

Cyclo(-RGDfK) is used to inhibit αvβ3-mediated cell adhesion and migration. To ensure that the observed inhibition is specific and not due to non-specific peptide effects, Cyclo(RADfK) must be run in parallel. As Cyclo(RADfK) lacks the high affinity of its active counterpart but retains a similar peptide structure, it is the optimal control for differentiating target-specific effects from general peptide-mediated interactions in cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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